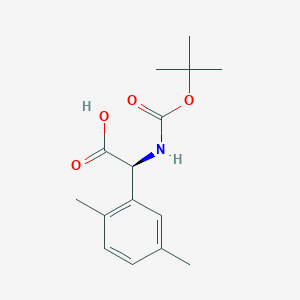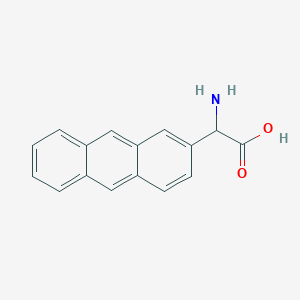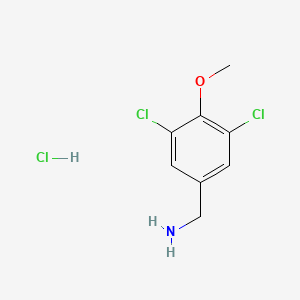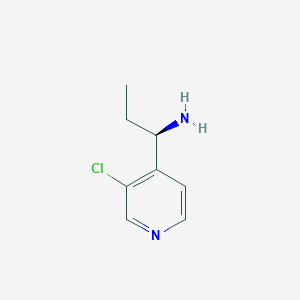![molecular formula C7H14ClNO B15237591 trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
trans-Octahydrofuro[3,4-C]pyridine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride: is a chemical compound with a unique bicyclic structureThe compound is characterized by its fused ring system, which includes a furan ring and a pyridine ring, making it an interesting subject for chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydrofuro[3,4-C]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Pyridine Ring Construction: The next step is the construction of the pyridine ring, which is achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of trans-Octahydrofuro[3,4-C]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives.
Applications De Recherche Scientifique
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-Octahydrofuro[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride can be compared with other similar compounds, such as:
Octahydrofuro[3,4-B]pyridine: Another bicyclic compound with a similar structure but different ring fusion.
Zamamiphidin A: A marine natural product with a related bicyclic framework.
Manzamine Alkaloids: A class of compounds with similar structural features and biological activities.
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride stands out due to its unique combination of a furan and pyridine ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
Clé InChI |
YIFFNLBQRNYTMJ-LEUCUCNGSA-N |
SMILES isomérique |
C1CNC[C@@H]2[C@@H]1COC2.Cl |
SMILES canonique |
C1CNCC2C1COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)

![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)



![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)


